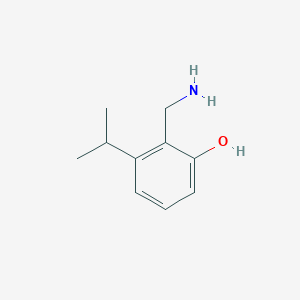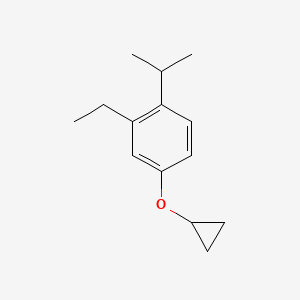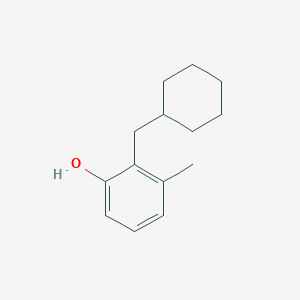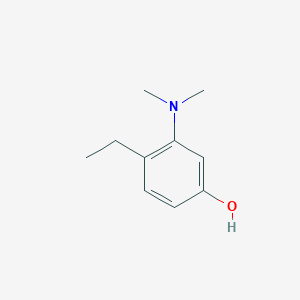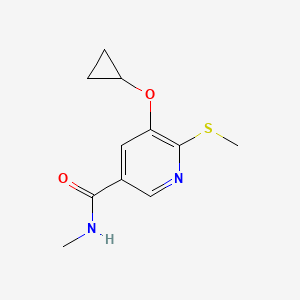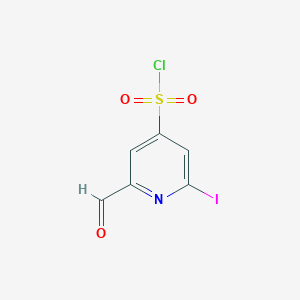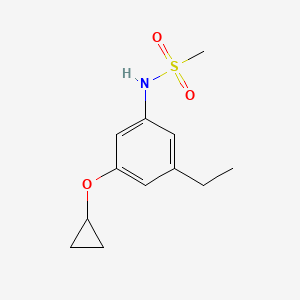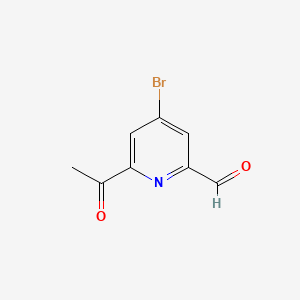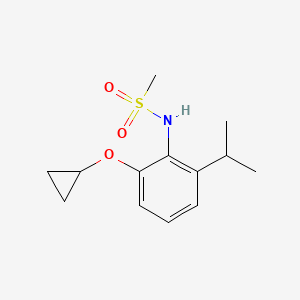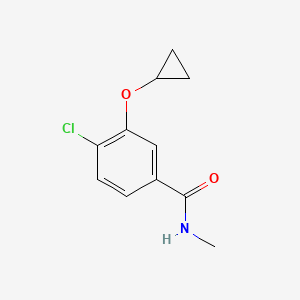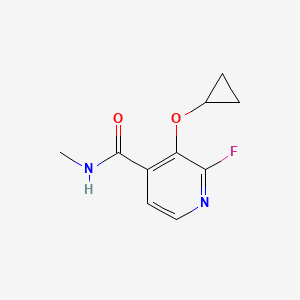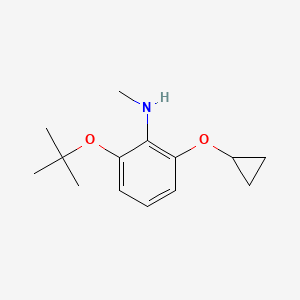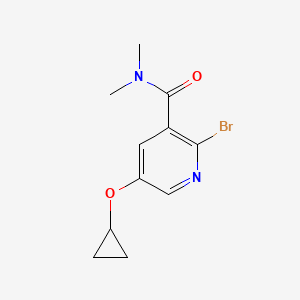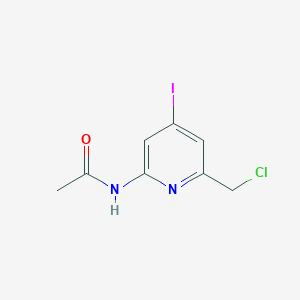
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position and an iodine atom at the 4th position of the pyridine ring, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the acetamide group. The process may involve:
Acetamidation: The chloromethylated and iodinated pyridine is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- N-(6-(Chloromethyl)-4-bromopyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-fluoropyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-chloropyridin-2-yl)acetamide
Comparison: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions such as coupling reactions more effectively than other halogens. The iodine atom also influences the compound’s reactivity and biological activity, making it distinct from its bromine, fluorine, and chlorine analogs.
Eigenschaften
Molekularformel |
C8H8ClIN2O |
|---|---|
Molekulargewicht |
310.52 g/mol |
IUPAC-Name |
N-[6-(chloromethyl)-4-iodopyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H8ClIN2O/c1-5(13)11-8-3-6(10)2-7(4-9)12-8/h2-3H,4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
DPRKUWJTMOTBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


